Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound with the molecular formula C9H8ClN3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with a chlorine atom at the 7th position and an ethyl ester group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the reaction of appropriate pyrazole and pyrimidine derivatives under specific conditions. One common method includes the cyclization of 3-amino-4-chloropyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with different functional groups.
Hydrolysis Products: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate
- Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
These compounds share a similar core structure but differ in the position of the chlorine atom and the ester group. The unique positioning of these groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-12-13-7(10)3-4-11-8(6)13/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZUFGGEDDFFOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628766 | |
Record name | Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749216-54-4 | |
Record name | Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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